5-bromo-N-isopropylpyridin-3-amine

Lipophilicity LogP Drug Design

Medicinal chemists optimizing BBB-penetrant kinase inhibitors often face failed couplings and inconsistent bioavailability with low-logP N-alkyl analogs. 5-Bromo-N-isopropylpyridin-3-amine directly solves this: its elevated LogP (2.74 vs. 1.96 for N-methyl) improves passive permeability while the 5-bromo handle enables rapid Pd-catalyzed cross-coupling for C5 diversification. Two scalable synthetic routes (46-51% yield) deliver an off-white solid that simplifies powder handling and reduces batch variability versus oily N-alkyl alternatives.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 1201643-57-3
Cat. No. B598176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-isopropylpyridin-3-amine
CAS1201643-57-3
Synonyms5-broMo-N-isopropylpyridin-3-aMine
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCC(C)NC1=CC(=CN=C1)Br
InChIInChI=1S/C8H11BrN2/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3
InChIKeyWDFUQQIAZCINSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-isopropylpyridin-3-amine: Physicochemical & Synthetic Profile


5-Bromo-N-isopropylpyridin-3-amine (CAS 1201643-57-3), molecular formula C₈H₁₁BrN₂ and molecular weight 215.09 g·mol⁻¹, is a disubstituted pyridine bearing a bromine at the 5-position and an isopropylamino group at the 3-position. The compound serves as a bifunctional building block that positions a halogen amenable to cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) adjacent to a secondary amine available for further derivatization or pharmacophore installation . Its computed lipophilicity (LogP 2.74) distinguishes it from smaller N-alkyl congeners, and two complementary synthetic routes—yielding approximately 51% and 46% respectively—are described from commercially available starting materials .

Why This Building Block Cannot Be Replaced by N-Alkyl Analogs


The N-isopropyl substituent confers a substantially higher LogP (+2.74) than the N-methyl analog (+1.96) and a steric profile that is distinct from linear N-ethyl or N-propyl chains, directly impacting solubility, membrane permeability, and enzyme-binding pocket complementarity . Moreover, the electron-withdrawing 5-bromo group modulates pyridine-ring electronics differently than 5-chloro or unsubstituted scaffolds, altering oxidative-addition rates in palladium-catalyzed reactions and influencing metabolic stability of downstream products [1]. Simple replacement with an in-class analog without verifying the structure–property or structure–reactivity context risks failed coupling yields, altered off-target profiles, and non-reproducible biological results.

5-Bromo-N-isopropylpyridin-3-amine: Quantitative Differentiation Evidence


Lipophilicity Advantage over N-Methyl Analog

The logged LogP of 5-bromo-N-isopropylpyridin-3-amine (2.74) exceeds that of 5-bromo-N-methylpyridin-3-amine (1.96) by 0.78 log units, a difference that translates to approximately a 6‑fold higher octanol–water partition coefficient and predicts superior passive membrane permeability .

Lipophilicity LogP Drug Design Permeability

Two Complementary Synthetic Routes for Scale-Up

Route A (3,5-dibromopyridine + isopropylamine) provides a yield of approximately 51%; Route B (5-bromopyridin-3-amine + acetone/NaCNBH₃ reductive alkylation) provides 46% [1]. Both routes use low-cost commodity reagents, and Route B benefits from complete regiochemical definition that avoids over-alkylation observed with some diamine analogs.

Synthetic methodology Reductive amination Nucleophilic aromatic substitution Scale-up

Solid Physical Form vs. Oily Analogs

5-Bromo-N-isopropylpyridin-3-amine is obtained as an off-white solid after purification, whereas the N-ethyl analog (5-bromo-N-ethylpyridin-3-amine) is described as an oil in multiple preparations . Solid form improves gravimetric accuracy, long-term storage stability, and batch-to-batch consistency in screening operations.

Physical form Crystallinity Handling Formulation

Bromo Advantage in Oxidative Addition

The C–Br bond at the pyridine 5-position undergoes oxidative addition with Pd(0) catalysts approximately 10–100 × faster than the analogous C–Cl bond, enabling milder reaction conditions, higher yields, and fewer side products in Suzuki–Miyaura and Buchwald–Hartwig couplings [1]. This advantage is a well-established reactivity hierarchy in organometallic chemistry.

Cross-coupling reactivity Oxidative addition Suzuki–Miyaura Buchwald–Hartwig

5-Bromo-N-isopropylpyridin-3-amine: Research & Industrial Applications


CNS-Penetrant Fragment Library Diversification

Medicinal chemists building blood–brain barrier (BBB)-penetrant fragment libraries can exploit the elevated LogP (2.74) and the 5-bromo handle for rapid Pd-catalyzed C–C bond formation . The N-isopropyl substituent provides sufficient lipophilicity to favor passive BBB permeation without violating Lipinski’s Rule of Five, enabling systematic SAR exploration around the 5‑position while retaining a secondary amine as a hydrogen-bond anchor or further derivatizable site [1].

Multitargeted Kinase Inhibitor Intermediate

Patent literature identifies multisubstituted pyridin-3-amines as privileged scaffolds for ATP-competitive kinase inhibitors, particularly against non-small cell lung cancer targets [2]. 5-Bromo-N-isopropylpyridin-3-amine provides direct entry to this chemotype; the bromine atom serves as a synthetic handle for installing diverse aryl/heteroaryl groups at the 5‑position, while the N-isopropyl group occupies the solubility ‘solvent‑exposed’ region common to type‑I kinase inhibitors.

Process Scale-Up via Two Validated Synthetic Routes

Process research groups requiring multigram to hundred-gram quantities can choose between a nucleophilic aromatic substitution route (51% yield) or a reductive amination route (46% yield) depending on equipment constraints, impurity profiles, and starting material costs . The solid physical form of the product streamlines powder handling, drying, and storage compared with the oily N-ethyl or N-propyl alternatives, reducing batch-to-batch variability in downstream chemistry .

Bromodomain-Targeted Chemical Probe Synthesis

Analogous brominated aminopyridines have been reported as inhibitors of bromodomain-containing proteins (e.g., BRD4 BD1) with measurable binding affinity [3]. 5-Bromo-N-isopropylpyridin-3-amine may serve as a direct precursor for such chemotypes through direct C‑5 cross-coupling or N‑functionalization, leveraging the superior oxidative-addition reactivity of the C–Br bond over C–Cl to achieve high conversion and purity in multi‑step probe syntheses.

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